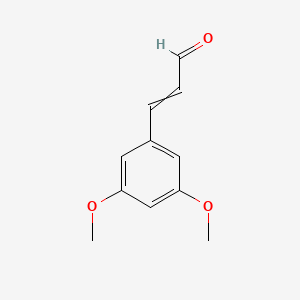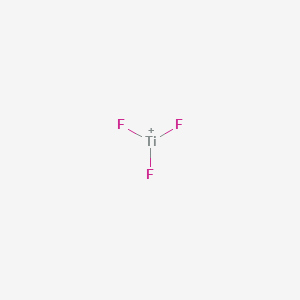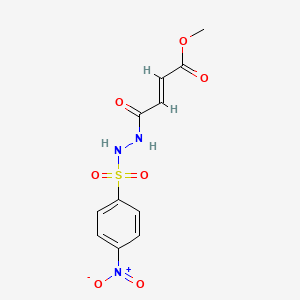
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl typically involves the reaction of tert-butyl hydroperoxide with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include alcohols, ketones, and other oxygenated compounds.
Applications De Recherche Scientifique
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the formation of polymer chains.
Biology: The compound can be used in studies of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its ability to release reactive oxygen species.
Industry: It is used in the production of various plastics and resins, where it helps to control the polymerization process.
Mécanisme D'action
The mechanism of action of Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl involves the decomposition of the peroxide bond to release reactive oxygen species (ROS). These ROS can then interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl can be compared to other organic peroxides, such as:
tert-Butyl hydroperoxide: Similar in structure but with different reactivity and applications.
Cumene hydroperoxide: Used in similar applications but with different stability and decomposition characteristics.
Di-tert-butyl peroxide: Another organic peroxide with distinct properties and uses.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can initiate, making it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
114041-94-0 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-tert-butylperoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C9H18O2/c1-7-9(5,6)11-10-8(2,3)4/h7H,1H2,2-6H3 |
Clé InChI |
HVDVAFDMEBQSGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)




![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)

![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)

![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

